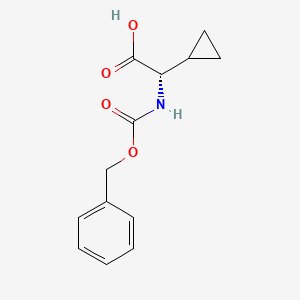

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Description

BenchChem offers high-quality (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURBVFYCLCMKGU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis and Characterization of (S)-N-Benzyloxycarbonyl-Cyclopropylglycine

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary & Target Analysis

Target Molecule: (S)-2-(Benzyloxycarbonylamino)-2-cyclopropylacetic acid Common Name: (S)-N-Cbz-Cyclopropylglycine CAS Registry Number: 269406-90-8 (S-isomer) Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol

This guide details the synthesis of (S)-N-Cbz-cyclopropylglycine, a critical non-proteinogenic amino acid building block. Cyclopropyl amino acids are highly valued in drug design for their ability to constrain peptide backbones, thereby enhancing potency and metabolic stability against proteolytic enzymes.

While classical Strecker synthesis yields racemic mixtures requiring tedious resolution, this guide prioritizes a Chemo-Enzymatic Route . This approach utilizes an asymmetric reductive amination to establish the (S)-stereocenter with high enantiomeric excess (>99% ee), followed by chemical protection. This hybrid workflow represents the modern standard for high-purity building block synthesis.

Retrosynthetic Logic

The synthesis is designed to avoid the pitfalls of late-stage chiral resolution. We disconnect the Cbz-group first, revealing the free amino acid (S)-cyclopropylglycine . The chiral center is established via enzymatic action on the alpha-keto acid precursor, cyclopropylglyoxylic acid .

Pathway Visualization

Figure 1: Retrosynthetic analysis prioritizing early-stage introduction of chirality via biocatalysis.

Detailed Experimental Protocols

Phase 1: Synthesis of Cyclopropylglyoxylic Acid

Rationale: The alpha-keto acid is the obligate substrate for the enzyme. While oxidation of methyl ketones is possible, the Grignard approach with diethyl oxalate provides a cleaner carbon-skeleton assembly without over-oxidation risks.

Reagents: Cyclopropylmagnesium bromide (0.5 M in THF), Diethyl oxalate, Hydrochloric acid (2N), NaOH.

-

Grignard Addition:

-

Cool a solution of diethyl oxalate (1.2 equiv) in anhydrous THF to -78°C under nitrogen.

-

Dropwise add cyclopropylmagnesium bromide (1.0 equiv) over 1 hour. Critical: Slow addition prevents double addition to the oxalate.

-

Stir at -78°C for 2 hours, then allow to warm to 0°C.

-

-

Quench & Hydrolysis:

-

Quench with 2N HCl. Extract with ethyl acetate (EtOAc).[1]

-

Concentrate the organic layer to yield ethyl cyclopropylglyoxylate.

-

Dissolve the ester in THF/Water (1:1) and treat with NaOH (2.0 equiv) at room temperature for 4 hours to hydrolyze the ester.

-

Acidify to pH 2 with HCl and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

-

Yield: ~80-85% as a pale yellow oil.

-

Phase 2: Asymmetric Reductive Amination (The Chiral Step)

Rationale: Chemical asymmetric hydrogenation of alpha-keto acids requires expensive Rh/Ru chiral ligands. Leucine Dehydrogenase (LeuDH) effects this transformation with near-perfect stereocontrol using ammonia as the nitrogen source.

Biocatalytic System:

-

Enzyme: Leucine Dehydrogenase (LeuDH, EC 1.4.1.9).

-

Cofactor Recycling: Formate Dehydrogenase (FDH) + Ammonium Formate.

Protocol:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 8.0) containing 1 mM DTT.

-

Reaction Setup:

-

Dissolve Cyclopropylglyoxylic acid (50 mM) in the buffer.

-

Add Ammonium Formate (150 mM) - serves as both nitrogen source and hydride donor for recycling.

-

Add NAD+ (1 mM) - catalytic amount.

-

Add LeuDH (20 U/mmol substrate) and FDH (20 U/mmol substrate).

-

-

Incubation:

-

Incubate at 30°C with mild shaking (150 rpm) for 24 hours.

-

Monitor: Check pH periodically; maintain pH 8.0 using 1M NH₄OH.

-

-

Workup:

-

Quench by heating to 95°C for 5 mins (denatures enzymes) or by ultrafiltration (10 kDa cutoff).

-

Lyophilize the filtrate to obtain crude (S)-cyclopropylglycine containing salts.

-

Purification (Optional at this stage): Ion-exchange chromatography (Dowex 50W) can isolate the zwitterion, but crude material can often be used directly in the protection step if salts are accounted for.

-

Phase 3: N-Cbz Protection (Schotten-Baumann Conditions)

Rationale: The Cbz group renders the amino acid suitable for solid-phase peptide synthesis (SPPS) and orthogonal deprotection. Schotten-Baumann conditions (aqueous base/organic solvent) are robust for amino acid protection.

Reagents: Benzyl chloroformate (Cbz-Cl), NaOH (or Na₂CO₃), Dioxane/Water.

-

Dissolution: Dissolve the crude (S)-cyclopropylglycine (1.0 equiv) in 2N NaOH (2.5 equiv). Cool to 0°C in an ice bath.

-

Acylation:

-

Add Benzyl chloroformate (1.2 equiv) dropwise while simultaneously adding 2N NaOH to maintain pH ~10-11.

-

Note: Maintaining alkaline pH is crucial to keep the amine nucleophilic (unprotonated) while neutralizing the HCl generated.

-

-

Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 3 hours.

-

Isolation:

-

Wash the alkaline solution with Diethyl Ether (removes unreacted Cbz-Cl and benzyl alcohol).

-

Acidification: Cool the aqueous layer and carefully acidify to pH 2-3 with 6N HCl. The product will precipitate or oil out.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

-

Crystallization: Recrystallize from EtOAc/Hexanes to yield the pure white solid.

Characterization & Quality Control

Analytical Specifications

The following data confirms the identity and purity of (S)-N-Cbz-cyclopropylglycine.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity (HPLC) | > 98.0% | C18 Reverse Phase, 254 nm |

| Enantiomeric Excess | > 99.0% ee | Chiral HPLC (Chiralpak MA(+)) |

| Mass Spec (ESI) | [M+H]⁺ = 250.26, [M+Na]⁺ = 272.25 | LC-MS |

| Specific Rotation | [α]²⁰D ≈ +55° to +60° (c=1, MeOH) | Polarimetry |

NMR Interpretation (DMSO-d6)

-

δ 12.60 (s, 1H): Carboxylic acid -OH.

-

δ 7.65 (d, 1H): Amide -NH (doublet due to coupling with alpha-H).

-

δ 7.35 (m, 5H): Aromatic protons of the Cbz group.

-

δ 5.04 (s, 2H): Benzylic -CH2- of the Cbz group.

-

δ 3.85 (t, 1H): Alpha-proton. The coupling constant confirms the adjacent cyclopropyl methine.

-

δ 1.10 (m, 1H): Cyclopropyl methine (-CH-).

-

δ 0.30 - 0.55 (m, 4H): Cyclopropyl methylene protons (distinctive high-field multiplets).

Workflow Validation Diagram

Figure 2: Quality control decision tree for batch release.

Expertise & Troubleshooting

-

Racemization Risk: Unlike phenylglycine, cyclopropylglycine is relatively resistant to racemization during basic workup. However, avoid prolonged exposure to strong base at high temperatures (>40°C).

-

Enzyme Inhibition: LeuDH can be inhibited by high concentrations of the ketone substrate. If conversion stalls, feed the substrate in batches (fed-batch mode) rather than a single bolus.

-

Solubility: The free amino acid (zwitterion) is very soluble in water and hard to extract. Do not attempt to extract the intermediate free amino acid into organic solvents. Proceed directly to the Cbz protection in the aqueous phase, or use ion-exchange resin for isolation.

-

Cbz-Cl Quality: Benzyl chloroformate degrades to benzyl chloride and CO2 over time. Ensure the reagent is clear and colorless. If yellow, distill or use a fresh bottle to avoid side reactions.

References

-

Biocatalytic Synthesis: Zhang, R., et al. (2024).[3] "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System." Catalysts, 14(5), 321. Link

-

Review of Synthesis Methods: Zefirov, N. S., et al. (2015).[4] "Synthesis of Amino Acids of Cyclopropylglycine Series." Russian Journal of Organic Chemistry, 51, 1533–1552. Link

-

Chemical Synthesis (Analogs): Ma, D., & Zhu, W. (2001).[5] "Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine." Journal of Organic Chemistry, 66(1), 348-50.[5] Link

-

Cbz Protection Protocols: BenchChem Technical Guides. "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." Link

-

Product Data: BLD Pharm. "(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid Product Page." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

The following technical guide details the physicochemical properties, synthesis, and applications of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (also known as (S)-N-Cbz-Cyclopropylglycine ).

Physicochemical Profiling, Synthesis, and Biopharmaceutical Applications

Core Directive & Executive Summary

This guide moves beyond basic catalog data to analyze (S)-N-Cbz-cyclopropylglycine as a critical chiral building block in peptidomimetic drug design.

The compound combines the steric bulk and conformational rigidity of a cyclopropyl ring with the orthogonal protection of the Benzyloxycarbonyl (Cbz/Z) group. It is primarily utilized to introduce conformational constraints into peptide backbones, enhancing metabolic stability against proteolytic cleavage and locking bioactive conformations (e.g., in HCV protease inhibitors and ghrelin receptor agonists).

Key Technical Value Proposition:

-

Conformational Lock: The cyclopropyl moiety restricts rotation around the

( -

Metabolic Shielding: The strained ring prevents

-hydroxylation and subsequent deamination, a common metabolic clearance pathway.

Physicochemical Properties[1][2][3][4]

The following data aggregates experimental values and high-confidence predictive models for the (S)-enantiomer.

Molecular Identity

| Property | Detail |

| IUPAC Name | (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopropylacetic acid |

| Common Name | (S)-N-Cbz-Cyclopropylglycine; N-Z-(S)-Cyclopropylglycine |

| CAS Number | 159871-55-3 (Cbz-protected); 49606-99-7 (Free amino acid parent) |

| Molecular Formula | |

| Molecular Weight | 249.27 g/mol |

| Chirality | (S)-Enantiomer (L-configuration equivalent) |

Physical & Chemical Constants

| Parameter | Value / Range | Context & Notes |

| Physical State | White to off-white crystalline powder | Hygroscopic nature requires desiccation. |

| Melting Point | 118 – 125 °C | Range varies by crystal polymorph and purity. |

| Solubility (Aq) | Low (< 1 mg/mL at pH 2) | Hydrophobic Cbz group limits water solubility. |

| Solubility (Org) | High (> 50 mg/mL) | Soluble in DMSO, DMF, MeOH, EtOAc. |

| pKa (COOH) | 3.6 ± 0.2 | Typical for |

| LogP | 2.1 – 2.4 | Moderate lipophilicity; suitable for membrane permeability. |

| H-Bond Donors | 2 (NH, OH) | Critical for intramolecular locking or receptor binding. |

| H-Bond Acceptors | 4 (C=O x2, O-ether, OH) | - |

Structural Analysis & Stereochemistry

The Cyclopropyl Effect

Unlike flexible alkyl chains (e.g., in Norleucine), the cyclopropyl group is rigidly fixed. The "Walsh orbitals" of the cyclopropane ring (high p-character C-C bonds) can interact electronically with the adjacent carbonyl

-

Stereoelectronic Gating: The ring imposes a high energy barrier to rotation, forcing the peptide backbone into specific secondary structures (often

-turns or -

Sigma-Hole Interactions: The specific geometry allows unique hydrophobic packing in enzyme active sites (e.g., hydrophobic S1 pockets in proteases).

Spectral Fingerprint (Diagnostic)

-

-NMR (DMSO-

- 12.6 (br s, 1H, COOH)

- 7.7 (d, 1H, NH-Cbz)

- 7.35 (m, 5H, Aromatic-Ph)

-

5.05 (s, 2H,

-

3.4 (t, 1H,

- 1.1 (m, 1H, Cyclopropyl-CH)

-

0.3–0.5 (m, 4H, Cyclopropyl-

Synthesis & Purification Protocols

The synthesis of (S)-N-Cbz-cyclopropylglycine requires maintaining chiral integrity while introducing the protecting group. The Schotten-Baumann condition is the industry standard for high-purity isolation.

Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise synthesis protocol via Schotten-Baumann acylation, ensuring enantiomeric retention.

Detailed Protocol

-

Solubilization: Dissolve 10 mmol of (S)-cyclopropylglycine in 20 mL of 2N NaOH. Cool to 0°C.[1]

-

Acylation: Simultaneously add benzyl chloroformate (11 mmol) and 2N NaOH dropwise over 30 minutes, keeping the internal temperature < 5°C and pH > 10.

-

Expert Insight: Failure to maintain low temperature results in hydrolysis of Cbz-Cl, leading to low yields.

-

-

Quenching: Allow to warm to room temperature and stir for 2 hours.

-

Isolation: Wash the alkaline solution with diethyl ether (

mL) to remove benzyl alcohol/chloride byproducts. -

Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 2.0. The product will oil out or precipitate. Extract with Ethyl Acetate.[2]

-

Crystallization: Recrystallize from EtOAc/Hexanes to achieve >99% ee.

Stability & Handling

Stability Profile

-

Thermal Stability: Stable up to 100°C. Decarboxylation may occur near melting point if prolonged.

-

Hydrolytic Stability:

-

Storage: Store at +2°C to +8°C. Protect from moisture (desiccator recommended).

Quality Control Decision Tree

Figure 2: Quality control logic for validating reagent suitability in GMP synthesis.

References

-

PubChem. (2S)-2-amino-2-cyclopropylacetic acid (Compound Summary). National Library of Medicine. Available at: [Link].

-

ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. Available at: [Link].[5]

-

MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine. Available at: [Link].

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1260593-73-4|(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid|BLD Pharm [bldpharm.com]

- 4. (2S)-2-amino-2-cyclopropylacetic acid | C5H9NO2 | CID 1501944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Characterization of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

[1]

Executive Summary & Structural Logic

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (Cbz-Cpg-OH) represents a critical class of non-proteinogenic amino acids.[1] The incorporation of the cyclopropyl ring at the

From a spectroscopic standpoint, this molecule offers a unique analytical fingerprint. The magnetic anisotropy of the cyclopropyl ring creates distinct high-field shielding effects in NMR, while the Cbz (carbobenzyloxy) group provides strong aromatic and carbonyl signatures in IR and MS.[1] This guide synthesizes high-fidelity spectroscopic data to serve as a reference standard for identification and purity assessment.[1]

Structural Parameters

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

The NMR spectrum of Cbz-Cpg-OH is characterized by the extreme high-field signals of the cyclopropyl methylene protons, often appearing upfield of TMS (0 ppm) or very close to it, depending on the solvent.[1]

H NMR Data (Solvent: DMSO- , 500 MHz)

The following table summarizes the diagnostic proton signals. Note the diastereotopic nature of the cyclopropyl methylene protons (

| Position | Multiplicity | Integration | Assignment Logic | |

| COOH | 12.50 - 12.80 | br s | 1H | Carboxylic acid proton (exchangeable).[1] Broadening depends on water content. |

| NH | 7.60 - 7.80 | d ( | 1H | Carbamate NH. Shows coupling to the |

| Ar-H | 7.30 - 7.40 | m | 5H | Cbz aromatic ring.[1][2] Typical multiplet pattern. |

| Cbz-CH | 5.03 - 5.10 | s (or AB q) | 2H | Benzylic methylene.[1] May appear as an AB quartet if chiral induction is strong. |

| 3.60 - 3.80 | t (apparent) | 1H | The | |

| 1.05 - 1.20 | m | 1H | Cyclopropyl methine.[1] Connects the ring to the backbone. | |

| 0.45 - 0.60 | m | 1H | Cyclopropyl methylene (cis/trans relative to substituent).[1] | |

| 0.20 - 0.40 | m | 1H | Cyclopropyl methylene.[1] High-field shift is diagnostic of the ring current.[1] |

C NMR Data (Solvent: DMSO- , 125 MHz)

The carbon spectrum confirms the backbone integrity. The cyclopropyl carbons are the most diagnostic features, appearing at significantly higher fields than acyclic alkyl carbons.

| Carbon Type | Assignment | |

| C=O (Acid) | 173.0 - 174.5 | Carbonyl of the free acid. |

| C=O (Cbz) | 156.0 - 157.0 | Carbamate carbonyl.[1] Distinct from the acid carbonyl. |

| Ar-C (Ipso) | 137.0 - 137.5 | Quaternary aromatic carbon of Cbz.[1] |

| Ar-C | 127.5 - 128.5 | Remaining aromatic carbons (ortho, meta, para).[1] |

| Benzyl-C | 65.5 - 66.5 | Benzylic methylene ( |

| 56.0 - 58.0 | Alpha carbon.[1] | |

| 13.0 - 15.0 | Cyclopropyl methine (CH).[1] | |

| 2.5 - 4.5 | Cyclopropyl methylene ( |

Expert Insight: In

C HSQC experiments, the-carbon (methylene) will show a negative phase (blue) relative to the and carbons (red), confirming the nature of the high-field signal.[1]

Infrared (IR) Spectroscopy[1][2][5][6][7]

IR analysis is critical for verifying the integrity of the carbamate protection and the free acid status.

Method: ATR-FTIR (Solid state)[1]

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3300 - 3350 | N-H Stretch | Indicates secondary amide (carbamate).[1] |

| 2500 - 3200 | O-H Stretch | Broad "hump" characteristic of carboxylic acid dimers. |

| 3000 - 3090 | C-H Stretch (Ring) | Cyclopropyl C-H tension (often weak/shouldered on aromatic C-H).[1] |

| 1705 - 1740 | C=O[1] Stretch (Acid) | Strong intensity. Often overlaps with carbamate. |

| 1680 - 1700 | C=O[1] Stretch (Cbz) | Carbamate carbonyl (Amide I region).[1] |

| 1520 - 1540 | N-H Bend | Amide II band.[1] |

| 690 - 750 | Ar-H Bend | Out-of-plane bending (monosubstituted benzene of Cbz).[1] |

Mass Spectrometry (MS) & Fragmentation[1][4][8]

Mass spectrometry provides molecular weight confirmation.[2][3] The fragmentation is dominated by the stability of the benzyl/tropylium cation derived from the Cbz group.

Ionization Mode: ESI (Positive)[1]

Fragmentation Pathway (MS/MS)[1]

The collision-induced dissociation (CID) follows a predictable pathway useful for structural validation.[1]

Figure 1: Primary fragmentation pathways for Cbz-Cpg-OH in ESI-MS.[1] The m/z 91 peak is typically the base peak at higher collision energies.[1]

Experimental Protocol: Analytical Workflow

To ensure reproducibility, the following workflow should be adopted for the characterization of synthesized or purchased batches.

Sample Preparation

-

NMR: Dissolve 5-10 mg of Cbz-Cpg-OH in 0.6 mL of DMSO-

. (CDCl -

HPLC: Dissolve to 1 mg/mL in 50:50 Acetonitrile:Water (0.1% TFA).

Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (amide backbone) and 254 nm (Cbz aromatic).[1]

-

Retention: Cbz-Cpg-OH will elute significantly later than free Cyclopropylglycine due to the lipophilic Cbz group.[1]

Workflow Diagram

Figure 2: Standardized analytical workflow for validating (S)-Cbz-Cyclopropylglycine.

References

-

Structural Characterization of Cyclopropylglycine Peptides: Hudson, G. A., et al. (2019). Bioinformatic mapping of radical S-adenosylmethionine-dependent ribosomally synthesized and post-translationally modified peptides identifies new C

, C -

Cbz-Amino Acid Spectroscopic Standards: Mohamed, H. A., et al. (2017). Polymer encapsulation of anticancer silver-N-heterocyclic carbene complexes.[1] RSC Advances (Supporting Information). (Contains detailed NMR/IR data for Cbz-protected amino acid derivatives).

-

Synthesis of Cyclopropyl Amino Acids: Zefirov, N. S., et al. (2015).[5] Synthesis of Amino Acids of Cyclopropylglycine Series.[4][5] Russian Journal of Organic Chemistry. (Authoritative review on the synthesis and properties of the cyclopropylglycine scaffold).

-

Mass Spectrometry of Peptide Derivatives: Matrix Science. Mascot Help: Peptide Fragmentation.[6] (Standard reference for b/y ion and immonium ion fragmentation logic used in Section 4).

Sources

- 1. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Mascot help: Peptide fragmentation [matrixscience.com]

Engineering Bioactivity: A Technical Guide to Conformationally Constrained Amino Acids

Executive Summary

In peptide drug discovery, the transition from a "hit" to a "lead" often stalls due to poor pharmacokinetic properties. Native peptides are susceptible to rapid proteolytic degradation and often suffer from low oral bioavailability. Furthermore, flexible peptides pay a high entropic price upon binding to their receptors. Conformationally Constrained Amino Acids (CCAAs) offer a precise solution to these challenges. By locking specific backbone angles (

This guide provides a technical deep-dive into the thermodynamics, synthesis, and solid-phase incorporation of CCAAs, designed for the bench scientist.

Part 1: The Thermodynamic Rationale

The Entropic Advantage

The fundamental goal of using CCAAs is to manipulate the Gibbs Free Energy equation:

A flexible linear peptide exists in a high-entropy ensemble of random coils in solution. Upon binding, it must adopt a single, rigid conformation, resulting in a massive loss of conformational entropy (

Mechanism of Action:

By incorporating a constrained residue (e.g., Aib or a Proline mimetic), the solution-state ensemble is restricted. The peptide is "pre-organized." Consequently, the loss of entropy upon binding is minimized, making

Visualization: The Energy Landscape

The following diagram illustrates how constraint alters the folding landscape, lowering the activation barrier for receptor binding.

Figure 1: Thermodynamic impact of conformational constraint. Pre-organization reduces the entropic cost of binding.

Part 2: Structural Classes & Ramachandran Restrictions

-Tetrasubstituted Amino Acids

The most common example is

-

Effect: Aib strongly promotes helical structures (

-helix or -

Use Case: Stabilizing helical epitopes in PPI (Protein-Protein Interaction) inhibitors.

Proline Mimetics & Cyclic Amino Acids

Proline is naturally constrained (

-

Azetidine-2-carboxylic acid (Aze): 4-membered ring; alters the turn geometry.

-

Pipecolic acid (Pip): 6-membered ring; increases flexibility slightly compared to Pro, but retains

-alkylation stability. -

Spiro-fused residues: Create rigid turns and block proteolysis completely.

-Amino Acids

While not always "constrained" in the cyclic sense,

Comparative Data: Stability & Structure

| Class | Representative | Structural Effect | Proteolytic Stability | Primary Application |

| Native | Alanine (Ala) | Low ( | Baseline | |

| Aib | Strong Helix Inducer | High (Steric shield) | Helical Peptidomimetics | |

| Cyclic ( | Proline / Aze | High (No amide H) | Turn Mimetics | |

| Cyclic ( | Ac | Very High | Rigidifying backbones |

Part 3: Solid-Phase Peptide Synthesis (SPPS) of CCAAs

The Challenge: The very steric bulk that provides stability makes CCAAs notoriously difficult to couple. Standard protocols (e.g., HBTU/DIEA, 45 min) often fail, leading to deletion sequences.

Optimized Protocol for Hindered Residues (Aib, -Me, etc.)

Reagents Required:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/TBTU for hindered couplings.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization and accelerate reaction.

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

Step-by-Step Workflow:

-

Activation (Pre-mix): Dissolve 4.0 eq of the Fmoc-CCAA-OH and 3.8 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA (Diisopropylethylamine).

-

Note: Use slightly less coupling agent than amino acid to prevent capping the resin with active ester.

-

Time: Allow activation for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization.

-

-

Coupling (The "Push"): Add the activated mixture to the resin.

-

Temperature: Elevate to 50°C (microwave or water bath) if possible.

-

Duration: 2 x 1 hour (Double coupling is mandatory for Aib-Aib or Aib-Pro junctions).

-

-

Monitoring (The Check):

-

Primary Amines: Use the Kaiser Test.

-

Secondary Amines (e.g., after Pro/N-Me): Use the Chloranil Test or Malachite Green Test .

-

Critical: If the test is positive (blue/green), do not proceed. Acetylate (cap) unreacted amines with Ac

O/Pyridine to prevent deletion sequences, then restart the coupling with fresh reagents.

-

-

Deprotection: Hindered Fmoc groups (e.g., Fmoc-Aib) are slower to remove. Use 20% Piperidine + 0.1M DBU in DMF for 2 x 10 minutes. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base that ensures complete removal.

Figure 2: Decision tree for SPPS of sterically hindered amino acids.

Part 4: Synthesis of Chiral CCAAs

While many CCAAs are commercially available, custom scaffolds require asymmetric synthesis. The two most authoritative methods are:

Schöllkopf Bis-Lactim Ether Method

This is the gold standard for generating

-

Mechanism: A glycine equivalent is coupled to a chiral auxiliary (Valine), cyclized to a bis-lactim ether, and then alkylated. The auxiliary induces stereochemical preference via steric hindrance.

-

Pros: Extremely reliable, high yields.

-

Cons: Requires hydrolysis of the auxiliary (sometimes harsh conditions).[2]

Maruoka Catalyst (Phase Transfer Catalysis)

A modern, "green" approach using chiral quaternary ammonium salts.

-

Mechanism: An achiral Schiff base of glycine is alkylated under phase-transfer conditions. The chiral catalyst pairs with the enolate, blocking one face of the molecule.

-

Pros: Catalytic (low loading), mild conditions, scalable.

Part 5: Application Case Studies

Saxagliptin (Onglyza)

-

Target: DPP-4 (Type 2 Diabetes).

-

Constraint: Contains a bulky adamantyl group attached to the glycine backbone and a cyanopyrrolidine (proline mimetic).

-

Benefit: The rigid adamantyl group fills the hydrophobic S1 pocket of the enzyme, increasing potency and selectivity over related proteases (DPP-8/9).

Pasireotide (Signifor)

-

Target: Somatostatin Receptors (Cushing's Disease).[3]

-

Constraint: A cyclohexapeptide containing 4-amino-ethyl-phenyl-carbamic acid .

-

Benefit: Cyclization and unnatural residues render it virtually immune to serum proteases, extending the half-life from minutes (native somatostatin) to hours.

References

-

Thermodynamics of Constraint: Pettitt, B. M., et al. (2018). Thermodynamics of Conformational Transitions in a Disordered Protein Backbone Model. Biophysical Journal. [Link]

-

Ramachandran Restrictions (Proline/Aib): Imamura, H., et al. (2005). The Ramachandran plots of glycine and pre-proline. BMC Structural Biology. [Link]

-

SPPS of Hindered Peptides: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Asymmetric Synthesis (Maruoka): Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. [Link]

-

FDA Approved Drugs (Cyclic/Constrained): Zhang, H., & Chen, S. (2022).[4] Cyclic Peptide Drugs Approved in the Last Two Decades (2001–2021). RSC Chemical Biology. [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Potential therapeutic applications of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid derivatives

Topic: Potential therapeutic applications of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid derivatives Format: In-depth Technical Guide Author Persona: Senior Application Scientist

A Master Guide to Conformational Constraint in Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the restriction of molecular flexibility is a pivotal strategy to enhance potency and selectivity. (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid —more precisely known as (S)-N-Cbz-cyclopropylglycine —represents a "privileged scaffold" in this domain.

This guide analyzes the technical utility of this chiral building block. Unlike flexible aliphatic amino acids (like leucine or valine), the cyclopropyl moiety introduces a unique combination of steric bulk , lipophilicity , and conformational locking (via

The Chemistry of Constraint: Mechanism of Action

To understand the therapeutic value of (S)-N-Cbz-cyclopropylglycine, one must first grasp its structural impact on a peptide chain.

-

The "Cyclopropyl Wall": The cyclopropane ring is not merely a hydrophobic group; it is an electronic hybrid with partial

-character (Walsh orbitals). When incorporated into a peptide, it locks the backbone into specific conformations, reducing the entropic penalty of binding to a receptor. -

Metabolic Shielding: The steric bulk of the cyclopropyl group adjacent to the peptide bond hinders the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly extending the in vivo half-life of peptide-based drugs.

-

Chirality: The (S)-configuration corresponds to the L-amino acid stereochemistry, ensuring compatibility with natural biological targets while offering bioisosteric replacement for L-Leucine or L-Alanine.

Therapeutic Application I: CNS Modulation (NMDA & mGluR)

The most profound application of cyclopropylglycine derivatives lies in neuropharmacology, specifically targeting the glutamatergic system .

The Target: NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor requires two agonists for activation: glutamate and glycine.[1][2][3] Full agonists at the glycine site can cause excitotoxicity (neuronal death).

-

The Solution: (S)-Cyclopropylglycine derivatives act as partial agonists at the glycine binding site (GluN1 subunit).

-

Mechanism: They stabilize a specific receptor conformation that opens the ion channel sufficiently to restore function (in hypofunctional states like Schizophrenia) but not enough to trigger excitotoxic calcium floods.

-

Subtype Selectivity: 2'-substituted analogues of cyclopropylglycine (e.g., CCG-IV) have demonstrated the ability to differentiate between GluN2A and GluN2B subunits, a "holy grail" for treating depression without psychotomimetic side effects.

Diagram: NMDA Receptor Modulation Pathway

Figure 1: Mechanism of NMDA receptor partial agonism by cyclopropylglycine derivatives, balancing activation to prevent neurotoxicity.

Therapeutic Application II: Antiviral Protease Inhibition (HCV)

In the fight against Hepatitis C Virus (HCV), the NS3/4A serine protease is a primary drug target.

-

P1/P2 Scaffolding: First-generation protease inhibitors (e.g., Boceprevir) and second-generation macrocycles utilize non-canonical amino acids to fit the shallow, hydrophobic S1 and S2 pockets of the viral enzyme.

-

The Role of Cyclopropylglycine:

-

It serves as a P1 residue replacement . The cyclopropyl ring fills the S1 specificity pocket more efficiently than the flexible propyl chain of Norvaline.

-

Cbz Protection: The (S)-N-Cbz-cyclopropylglycine is the stable intermediate used to introduce this moiety during synthesis. The Cbz group is often removed late-stage to couple the "warhead" (e.g., ketoamide or acylsulfonamide).

-

Technical Protocols: Synthesis & Incorporation

For researchers aiming to utilize this compound, the following protocols ensure high enantiopurity and efficient peptide coupling.

A. Chemo-Enzymatic Synthesis (State-of-the-Art)

Recent advances (2024) utilizing Amino Acid Dehydrogenases (AADH) have superseded purely chemical routes (Strecker synthesis) due to superior enantioselectivity (>99% ee).

| Parameter | Specification | Notes |

| Substrate | Cyclopropylglyoxylate | Precursor ketone |

| Enzyme | Engineered Leucine Dehydrogenase | Mutated for cyclopropyl tolerance |

| Cofactor | NADH / Formate Dehydrogenase | For cofactor regeneration |

| Yield | >95% Conversion | Scalable to kg quantities |

B. Deprotection & Coupling Workflow

The Cbz (Benzyloxycarbonyl) group is robust but must be removed under mild conditions to prevent racemization of the sensitive cyclopropyl stereocenter.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of (S)-N-Cbz-cyclopropylglycine in Methanol (MeOH).

-

Catalyst Loading: Add 10 wt% Pd/C (Palladium on Carbon).[4] Crucial: Do not use Pd(OH)2 as it may be too aggressive.

-

Hydrogenation: Stir under H2 balloon (1 atm) for 2-4 hours at RT.

-

Checkpoint: Monitor via TLC (Disappearance of UV-active Cbz spot).

-

-

Filtration: Filter through a Celite pad to remove Pd/C.[4]

-

Coupling (SPPS): React the free amino acid immediately using HATU/DIPEA conditions. The cyclopropyl amine is sterically hindered; extended coupling times (2x standard) are recommended.

Diagram: Synthesis & Usage Workflow

Figure 2: The chemo-enzymatic route to generating the stable Cbz-protected building block.

References

-

Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System . MDPI. (2024). Link

-

Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog . National Institutes of Health (NIH). Link

-

Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent NMDA receptor agonists . National Institutes of Health (NIH). Link

-

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group . BenchChem.[4] Link

-

Application of Ring-Closing Metathesis for the Synthesis of Macrocyclic Peptidomimetics as Inhibitors of HCV NS3 Protease . ACS Publications. Link

Sources

- 1. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for incorporating (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid into peptides

Application Note & Protocol

Topic: Protocol for Incorporating (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid into Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Conformational Constraint in Peptide Design

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological profiles of peptide-based therapeutics.[1] UAAs can enhance structural stability, improve metabolic resistance, and fine-tune receptor binding affinity.[2][3] (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, hereafter referred to as Z-L-Cpa-OH, is a particularly valuable UAA. Its rigid cyclopropyl moiety introduces a significant conformational constraint on the peptide backbone.[4] This rigidity can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to a dramatic increase in potency and selectivity.[4]

This guide provides a detailed protocol for the incorporation of Z-L-Cpa-OH into synthetic peptides using standard Solid-Phase Peptide Synthesis (SPPS) methodologies, with a focus on the practical considerations for coupling and subsequent deprotection of the benzyloxycarbonyl (Cbz or Z) group.

Core Principles: Strategic Integration into SPPS

Z-L-Cpa-OH is most commonly utilized within the Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) framework. The Fmoc group serves as the temporary Nα-protectant for all standard amino acids in the sequence, while the Cbz group on the cyclopropyl residue acts as a semi-permanent protecting group.

The primary strategic decision involves the method for removing the Cbz group, as it is orthogonal to the base-labile Fmoc group and the standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The two principal pathways for Cbz deprotection are:

-

Catalytic Hydrogenolysis: The classic and cleanest method, involving hydrogen gas and a palladium catalyst. It is performed post-synthesis after the peptide has been cleaved from the resin. Its orthogonality ensures that other protecting groups are unaffected.[5]

-

Strong Acid Cleavage: Certain strong acids, such as Trifluoroacetic acid (TFA) used in the final cleavage cocktail, can remove the Cbz group, although this is often slower and less efficient than hydrogenolysis and can depend on the specific cleavage conditions.[6]

This protocol will detail the more robust and widely applicable post-cleavage hydrogenolysis approach, while also providing context for acid-mediated removal.

Experimental Workflow: From Resin to Purified Peptide

The overall workflow for incorporating Z-L-Cpa-OH follows the standard Fmoc-SPPS paradigm, with special attention paid to the coupling of the UAA and the final deprotection steps.

Caption: General workflow for SPPS incorporating Z-L-Cpa-OH.

Detailed Protocols & Methodologies

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier Recommendation |

| Rink Amide MBHA Resin | 100-200 mesh | Standard SPPS Supplier |

| (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid | >98% | Specialized Supplier |

| Fmoc-protected Amino Acids | >99% | Standard SPPS Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Low water/amine content |

| Dichloromethane (DCM) | ACS Grade | |

| Piperidine | Reagent Grade | |

| N,N'-Diisopropylcarbodiimide (DIC) | >99% | |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) | >99% | |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >98% | |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | |

| Trifluoroacetic Acid (TFA) | >99% | |

| Triisopropylsilane (TIS) | 99% | Scavenger |

| Palladium on Carbon (Pd/C) | 10% w/w | Degussa type |

| Methanol (MeOH) | ACS Grade | |

| Diethyl Ether (Et2O) | Anhydrous | For precipitation |

Protocol 1: Solid-Phase Peptide Synthesis

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

-

Resin Swelling:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Add DMF (~10 mL/g of resin) and gently agitate for 1 hour. Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain.

-

Repeat with fresh 20% piperidine solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[7]

-

-

Coupling of Z-L-Cpa-OH (Key Step):

-

Rationale: The carboxylic acid of Z-L-Cpa-OH must be activated to form a reactive species that will readily couple with the free amine on the resin. Due to the potential for steric hindrance from the cyclopropyl group, robust coupling reagents are recommended.

-

Pre-activation: In a separate vial, dissolve Z-L-Cpa-OH (0.4 mmol, 4 eq.), an activating agent (e.g., HATU, 0.38 mmol, 3.8 eq.), and a base (DIPEA, 0.8 mmol, 8 eq.) in DMF (~2 mL). Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the drained resin.

-

Agitate at room temperature for 2-4 hours. Microwave-assisted coupling (20-30 min at 50-75 °C) can significantly accelerate this step.[8]

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the coupling is incomplete; repeat the coupling step.[9]

-

Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x).

-

| Coupling Reagent Combination | Equivalents (AA:Reagent:Base) | Time (RT) | Notes |

| HATU/DIPEA | 4 : 3.8 : 8 | 2-4 h | Highly efficient and rapid. Recommended for sterically hindered amino acids. The hexafluorophosphate counterion minimizes side reactions. |

| HCTU/DIPEA | 4 : 3.8 : 8 | 2-4 h | Similar to HATU in efficiency, often more cost-effective. |

| DIC/Oxyma | 4 : 4 : 0 | 4-6 h | A carbodiimide-based method. Oxyma is a superior alternative to HOBt, reducing the risk of racemization and improving safety. No tertiary base (DIPEA) is required. |

-

Chain Elongation:

-

For all subsequent standard amino acids, repeat the cycle of Fmoc deprotection (Step 2) and coupling. For standard couplings, 4 equivalents of Fmoc-amino acid and activating reagents are typically sufficient with a reaction time of 1-2 hours.

-

Protocol 2: Cleavage and Cbz-Group Deprotection

Caption: Decision path for Cbz group removal.

-

Final Fmoc Deprotection:

-

Perform the Fmoc deprotection procedure (Protocol 1, Step 2) on the N-terminal amino acid.

-

-

Resin Cleavage:

-

Wash the resin with DCM (5x) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard choice is 95% TFA, 2.5% Water, 2.5% TIS .

-

Add the cleavage cocktail to the resin (~10 mL/0.1 mmol scale) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (~40 mL).

-

A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum. At this stage, the peptide is free from the resin and all acid-labile side-chain protecting groups, but the Cbz group remains.

-

-

Cbz Deprotection via Catalytic Hydrogenolysis:

-

Safety First: Hydrogen gas is flammable. Perform this procedure in a well-ventilated fume hood with appropriate safety measures. The Pd/C catalyst can be pyrophoric and should be handled while wet.[5]

-

Dissolution: Dissolve the crude peptide in a suitable solvent, such as methanol, ethanol, or aqueous acetic acid.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The weight of the catalyst should be approximately 10-20% of the weight of the peptide.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

-

Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed (typically 2-12 hours).

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the fully deprotected peptide. Lyophilize from an aqueous solution for a final fluffy powder.

-

Characterization and Quality Control

-

Purity Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of the final peptide. A gradient of water and acetonitrile (both containing 0.1% TFA) is typically used.

-

Identity Confirmation: Use Mass Spectrometry (ESI-MS or MALDI-TOF) to confirm the molecular weight of the final product. The observed mass should match the theoretical mass calculated for the peptide containing the incorporated cyclopropyl-acetic acid residue.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling of Z-L-Cpa-OH | Steric hindrance; insufficient activation time or reagent equivalents. | Double couple the amino acid. Use a more potent activating reagent like HATU. Consider microwave-assisted synthesis to drive the reaction to completion.[8] |

| Cbz Group is Not Removed | Inactive catalyst; insufficient hydrogen pressure; poor solvent choice. | Use fresh Pd/C catalyst. Ensure the system is properly purged with H₂. Switch to a solvent in which the peptide is fully soluble (e.g., add acetic acid). Increase reaction time.[5][10] |

| Multiple Peaks in Final HPLC Trace | Incomplete deprotection of side chains; deletion sequences from poor coupling. | Confirm deprotection with MS. Re-subject the peptide to cleavage/deprotection conditions. For deletion sequences, optimize coupling times and reagents during SPPS. |

| Racemization | Over-activation of the amino acid; use of incorrect base or additives. | Avoid pre-activation times longer than 5-10 minutes. Use Oxyma instead of HOBt. Ensure DIPEA is used at the correct stoichiometry.[7] |

References

- Chemical Society Reviews. (2004).

- PMC.

- MDPI. (2020).

- PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- Frontiers. (2019).

- Technical Disclosure Commons. (2025).

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- RSC Publishing. (2017). Green Chemistry.

- MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.

- PMC. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis.

- Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development.

- Reddit. (2025). What causes overcoupling in microwave assisted SPPS?.

- MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.

- PMC.

- ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. Peptide Resin Loading Protocols.

- CEM Corporation. (2019). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]

- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tdcommons.org [tdcommons.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. greentech.fr [greentech.fr]

Solid-phase peptide synthesis using (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

This Application Note is designed for senior researchers and process chemists. It addresses the specific challenges of incorporating (S)-N-Benzyloxycarbonylamino-cyclopropyl-acetic acid (referred to herein as (S)-Cbz-Cyclopropylglycine or Cbz-Cpg-OH ) into solid-phase peptide synthesis (SPPS).

Executive Summary & Chemical Profile[1][2]

(S)-Cbz-Cyclopropylglycine is a non-proteinogenic amino acid valued in peptidomimetics for its ability to induce specific conformational constraints (typically

However, its incorporation presents two distinct chemical challenges that standard SPPS protocols fail to address:

-

Steric Hindrance: The cyclopropyl side chain, directly attached to the

-carbon, creates significant steric bulk (similar to Valine or Isoleucine but with added ring strain), making acylation difficult. -

Protecting Group Incompatibility: The Benzyloxycarbonyl (Cbz or Z) group is not removable by standard Fmoc deprotection reagents (piperidine). Therefore, this building block is primarily restricted to use as the N-terminal residue (capping) in Fmoc SPPS, or requires specific Boc-chemistry protocols.

Chemical Specifications

| Feature | Detail |

| Common Name | (S)-Cbz-Cyclopropylglycine (Cbz-Cpg-OH) |

| IUPAC | (S)-2-(Benzyloxycarbonylamino)-2-cyclopropylacetic acid |

| Structural Challenge | |

| Racemization Risk | High . The electron-withdrawing nature of the ring and strain can increase the acidity of the |

| SPPS Role | N-Terminal Capping (Fmoc Mode) or Internal Residue (Boc Mode - requires HF cleavage). |

Strategic Considerations: The "Why" Behind the Protocol

Before initiating synthesis, the experimental design must account for the orthogonality of the Cbz group.

A. The Cbz Limitation in SPPS

Unlike Fmoc (base-labile) or Boc (acid-labile), the Cbz group requires strong acid (HF, HBr/AcOH) or catalytic hydrogenation (

-

In Fmoc SPPS: Cbz-Cpg-OH must be the final amino acid coupled. It serves as a stable N-terminal cap.

-

In Boc SPPS: Cbz is stable to TFA (used for Boc removal). It is removed simultaneously with the peptide from the resin using HF.

B. Mitigating Racemization

Cyclopropylglycine derivatives are prone to racemization during activation via oxazolone formation . Standard bases like DIEA (Diisopropylethylamine) can abstract the acidic

-

Solution: Use Collidine (TMP) or N-Methylmorpholine (NMM) as weaker bases, and employ Oxyma Pure or HOAt as additives to suppress racemization.

Protocol 1: Resin Preparation & Elongation (Fmoc Strategy)

This protocol assumes the synthesis of a peptide where Cbz-Cpg is the N-terminal residue: Cbz-Cpg-[Peptide]-Resin.

Step 1: Resin Selection

Use a low-loading resin (0.3 – 0.5 mmol/g) to minimize intermolecular aggregation, which exacerbates the steric difficulties of coupling the cyclopropyl residue.

-

Recommended:ChemMatrix or Tentagel resins (PEG-PS) for better swelling/solvation of hydrophobic sequences.

Step 2: Standard Elongation

Synthesize the C-terminal segment using standard Fmoc/tBu protocols (e.g., HBTU/DIEA). Ensure the N-terminal Fmoc of the penultimate residue is removed and the resin is thoroughly washed with DMF.

Protocol 2: Coupling (S)-Cbz-Cyclopropylglycine

Critical Step: This coupling requires "Pre-Activation" to ensure rapid reaction kinetics before racemization can occur.

Reagents:

-

Amino Acid: (S)-Cbz-Cpg-OH (3.0 eq relative to resin loading)

-

Coupling Agent: HATU (2.9 eq) or DIC (3.0 eq) + Oxyma Pure (3.0 eq)

-

Base: 2,4,6-Collidine (TMP) (6.0 eq) — Preferred over DIEA to reduce racemization.

-

Solvent: DMF (Anhydrous)

Procedure:

-

Dissolution: Dissolve (S)-Cbz-Cpg-OH and HATU in minimal DMF.

-

Activation: Add Collidine. Shake for exactly 30 seconds . Do not let this sit; prolonged activation increases racemization.

-

Coupling: Immediately add the activated solution to the resin-bound peptide.

-

Reaction Time:

-

Room Temperature: 2 to 4 hours with vigorous shaking.

-

Microwave (Optional): 75°C for 5 minutes (Note: Microwave increases racemization risk for this specific residue; use only if RT coupling fails).

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Cpg is primary, Chloranil is reliable for sterically hindered checks). If positive (blue), recouple using PyAOP/HOAt .

Data Summary: Coupling Efficiency vs. Conditions

| Activation Method | Base | Racemization Risk | Coupling Yield (1 hr) |

| HBTU / DIEA | DIEA | High (>5%) | 85% |

| HATU / Collidine | Collidine | Low (<1%) | >98% |

| DIC / Oxyma | None | Very Low (<0.5%) | 95% |

Protocol 3: Cleavage & Isolation

Since the N-terminus is Cbz-protected, the cleavage cocktail must only remove side-chain protecting groups (tBu, Trt, Pbf) and release the peptide from the resin.

Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5 : 5 : 5 : 5 : 2.5). Time: 2–3 hours at Room Temperature.

Note: The Cbz group will remain intact during this TFA cleavage. The final product will be Cbz-Cpg-[Peptide]-OH (or amide).

Visualization: Decision Logic for Coupling

The following diagram illustrates the decision process for selecting the correct coupling conditions based on steric and chiral risks.

Caption: Workflow logic for selecting synthesis strategy and reagents to minimize racemization.

Quality Control & Troubleshooting

Diastereomer Analysis

Because (S)-Cpg is prone to racemization, the crude peptide may contain the (R)-Cpg isomer.

-

Analytical Method: Use C18 RP-HPLC with a shallow gradient (e.g., 0.5% B per minute). The diastereomers typically separate due to the significant conformational difference induced by the cyclopropyl ring.

-

Verification: Co-inject with a synthesized standard of the (R)-isomer if available, or rely on NMR (

-proton shift).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of Cyclopropyl group. | Double couple using PyAOP/HOAt at 40°C. Switch to microwave (max 50°C). |

| Racemization (>5%) | Base strength too high (DIEA) or pre-activation too long. | Switch to Collidine or DIC/Oxyma . Reduce pre-activation time to <30s. |

| Low Solubility | Hydrophobic nature of Cbz and Cyclopropyl. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Cbz stability and orthogonality).

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of HATU vs HBTU for hindered amines).

-

Wenschuh, H., et al. (2004). Racemization of amino acids in solid-phase peptide synthesis. Journal of Peptide Science. (Mechanisms of racemization for alpha-branched residues).

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (Protocols for sterically hindered coupling).

-

Biotage. The Mechanism of Boc and Fmoc Deprotection. (Foundational chemistry for protecting group strategies).

Sources

Deprotection methods for the benzyloxycarbonyl group in cyclopropyl amino acids

Part 1: Executive Summary & Strategic Analysis

The Engineering Challenge: The "Ring-Opening" Trap

Cyclopropyl amino acids (e.g., 1-aminocyclopropanecarboxylic acid, ACC) are critical peptidomimetics used to restrict conformational flexibility in drug design. However, they present a unique synthetic paradox during deprotection.

The standard industry method for Cbz removal—Catalytic Hydrogenolysis (

Strategic Decision Matrix

To ensure the integrity of the cyclopropyl ring, the deprotection strategy must be shifted from reductive cleavage to acidolytic or silylation-based cleavage.

| Method | Reagent System | Mechanism | Risk to Cyclopropane | Scalability | Recommendation |

| Silylation | TMSI (in situ via TMSCl + NaI) | Silyl transfer / Hydrolysis | Lowest | Medium | Primary Protocol (High Value/Complex Substrates) |

| Acidolysis | 33% HBr in Acetic Acid | Low (for simple ACC) | High | Secondary Protocol (Robust/Bulk Scale) | |

| Nucleophilic | 2-Mercaptoethanol / Base | Nucleophilic Attack | Low | Medium | Green Alternative (Halogen-free) |

| Hydrogenolysis | Metal-catalyzed Reduction | Critical | High | Avoid (Unless poisoned catalysts are used) |

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Chemoselective Method (TMSI)

Application: Best for highly functionalized cyclopropyl amino acids or substrates sensitive to strong acids. Mechanism: Iodotrimethylsilane (TMSI) cleaves the carbamate via a silyl carbamate intermediate. Because TMSI is expensive and unstable, this protocol generates it in situ.

Reagents

-

Substrate: N-Cbz-1-aminocyclopropanecarboxylic acid derivative (

equiv). -

Reagent 1: Sodium Iodide (NaI) (

equiv) - Must be dry. -

Reagent 2: Chlorotrimethylsilane (TMSCl) (

equiv). -

Solvent: Acetonitrile (MeCN) - Anhydrous.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask under an Argon or Nitrogen atmosphere.

-

Solubilization: Dissolve the N-Cbz substrate and NaI in anhydrous MeCN (

M concentration). -

Activation: Add TMSCl dropwise via syringe at

.-

Observation: The solution may turn slightly yellow/orange due to transient iodine liberation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quenching (Critical): Cool to

and add excess Methanol (-

Chemistry: This solvolyzes the silyl carbamate intermediate and quenches any benzyl iodide formed (preventing re-alkylation of the amine).

-

-

Workup:

-

Concentrate the mixture in vacuo.

-

Redissolve in water/acidic buffer.

-

Wash with diethyl ether (removes benzyl methyl ether and iodine byproducts).

-

Lyophilize the aqueous layer to obtain the amine as a hydroiodide/hydrochloride salt.

-

Protocol B: The Robust Acidolytic Method (HBr/AcOH)

Application: Ideal for simple, non-functionalized ACC derivatives and large-scale batches. Safety Warning: Generates Benzyl Bromide (potent lachrymator). Perform in a high-efficiency fume hood.

Reagents

-

Substrate: N-Cbz-ACC derivative.

-

Reagent: 33% HBr in Glacial Acetic Acid (commercial reagent).

-

Solvent: None (Reagent acts as solvent) or Dichloromethane (DCM) for solubility.

Step-by-Step Methodology

-

Preparation: Place the substrate in a round-bottom flask equipped with a drying tube (CaCl2).

-

Addition: Add 33% HBr/AcOH (

mL per gram of substrate).-

Note: Evolution of

gas will be observed.

-

-

Reaction: Stir at RT for 30–60 minutes.

-

Control: Do not heat. Heating increases the risk of ring opening via homo-conjugate addition.

-

-

Precipitation: Pour the reaction mixture slowly into a large excess of cold anhydrous Diethyl Ether (

volume).-

Result: The amine hydrobromide salt should precipitate as a white solid.

-

-

Purification:

Part 3: Mechanistic Visualization

Decision Logic for Cbz Deprotection

The following diagram illustrates the decision process to avoid ring cleavage.

Caption: Decision tree prioritizing ring integrity. Hydrogenolysis is flagged as high-risk for cyclopropyl moieties.

Mechanism of TMSI-Mediated Cleavage

This diagram details the "Soft" deprotection pathway that preserves the ring.

Caption: TMSI cleavage pathway. Note the generation of Benzyl Iodide, which must be washed away.

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the ring has not opened, you must perform specific NMR checks.

| Feature | Intact Cyclopropane (Target) | Ring-Opened (Failure) |

| 1H NMR Region | 0.8 – 1.5 ppm (Multiplets) | 0.9 ppm (Methyl triplet/doublet) |

| Appearance | Distinctive high-field multiplets (2-4H) | Standard alkyl chain signals |

| 13C NMR | 10 – 20 ppm ( | 15 – 35 ppm (Alkyl |

| Mass Spec | M+1 (Expected Mass) | M+3 (Hydrogenation +2H) |

Troubleshooting Guide

-

Problem: Low yield with TMSI method.

-

Cause: Incomplete generation of TMSI or moisture in solvent.

-

Fix: Ensure NaI is dry (oven at 120°C) and MeCN is anhydrous. Increase reaction time.

-

-

Problem: Benzyl bromide impurities in HBr method.

-

Cause: Insufficient ether wash.

-

Fix: Reprecipitate the salt from MeOH/Ether.

-

References

-

Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495–496. [1]

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on acidolytic cleavage vs. hydrogenolysis).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on Cbz stability).

-

Scattolin, T., et al. (2022).[7] "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Organic Letters, 24(20), 3736–3740.[8]

- Gaucher, A., et al. (2010). "Syntheses of α-Aminocyclopropanecarboxylic Acids." Chemical Reviews, 110(6), 3600–3640. (Comprehensive review on ACC stability).

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental setup for enzymatic reactions with (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

This Application Note is designed for researchers and process chemists focusing on the biocatalytic handling of non-canonical amino acids. It details the experimental setup for the enzymatic kinetic resolution to produce high-purity (S)-N-Benzyloxycarbonyl-cyclopropylglycine (referred to here as (S)-Cbz-CPG ) and its subsequent use in enzymatic peptide coupling .

Introduction & Scientific Rationale

Cyclopropylglycine (CPG) is a rigid, non-proteinogenic amino acid. Its cyclopropyl side chain restricts conformational flexibility, making it a high-value building block for peptidomimetics, HCV protease inhibitors, and glutamate receptor ligands.

The (S)-enantiomer is biologically privileged but difficult to synthesize via standard chemical hydrogenation due to the lability of the cyclopropane ring under high-pressure catalytic conditions. Enzymatic Kinetic Resolution (EKR) offers a mild, scalable alternative, leveraging the stereospecificity of serine proteases to hydrolyze the ester precursor under ambient conditions.

Key Challenges Addressed

-

Steric Bulk: The cyclopropyl group is sterically demanding (similar to Valine/Isoleucine), requiring enzymes with expansive hydrophobic pockets.

-

Solubility: The Cbz-protecting group renders the substrate hydrophobic, necessitating a biphasic or co-solvent reaction system.

-

Enantiopurity: Achieving >99% ee is critical for pharmaceutical applications.

Experimental Setup: Kinetic Resolution

Objective: Isolate (S)-Cbz-CPG from racemic N-Cbz-cyclopropylglycine methyl ester using Alcalase 2.4L (Subtilisin Carlsberg) .

Materials & Equipment

-

Enzyme: Alcalase 2.4L (Novozymes/Sigma) or Subtilisin A.

-

Substrate: (R,S)-N-Cbz-cyclopropylglycine methyl ester.

-

Solvent System: Phosphate Buffer (0.1 M, pH 7.5) / Acetone (90:10 v/v).

-

pH Stat: Titration unit (e.g., Metrohm Titrando) with 1.0 M NaOH.

-

Temperature Control: Thermostated shaker or jacketed vessel at 25°C.

Protocol: Hydrolytic Resolution

-

Substrate Preparation: Dissolve 10.0 g (approx. 38 mmol) of racemic (R,S)-ester in 20 mL of acetone.

-

Buffer Initialization: Add the acetone solution dropwise to 180 mL of 0.1 M Phosphate Buffer (pH 7.5) under vigorous stirring. A fine emulsion should form.

-

Enzyme Addition: Add 1.0 mL of Alcalase 2.4L (approx. 2.4 AU/g).

-

Reaction Monitoring (pH Stat):

-

As the ester hydrolyzes, acid is released, dropping the pH.

-

Maintain pH at 7.5 automatically by titrating with 1.0 M NaOH.

-

Endpoint: The reaction typically slows significantly near 50% conversion (theoretical yield of the S-acid).

-

-

Quenching: At 45-50% conversion (verify by HPLC), adjust pH to 9.0 to solubilize the (S)-acid fully as a salt and stop the enzyme activity (or filter off immobilized enzyme).

-

Workup:

-

Extraction 1 (Remove R-Ester): Extract the alkaline mixture (pH 9) with Ethyl Acetate (3 x 100 mL). The unreacted (R)-ester stays in the organic phase.

-

Acidification: Acidify the aqueous phase (containing (S)-acid salt) to pH 2.0 using 2 M HCl. The product will precipitate or oil out.

-

Extraction 2 (Isolate Product): Extract the acidic aqueous phase with Ethyl Acetate (3 x 100 mL).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize from EtOAc/Hexane to upgrade ee to >99%.

-

Analytical Method (Chiral HPLC)

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention: (S)-Acid typically elutes after the ester but order must be confirmed with standards.

Experimental Setup: Enzymatic Peptide Coupling

Objective: Use the isolated (S)-Cbz-CPG as an acyl donor to synthesize the dipeptide Cbz-(S)-CPG-L-Phe-NH₂ via thermodynamic control.

Rationale

Chemical coupling of sterically hindered amino acids like CPG often leads to racemization (via oxazolone formation). Enzymatic coupling using Thermolysin avoids this due to its strict stereospecificity and mild conditions.

Protocol

-

Reaction Mix:

-

Donor: (S)-Cbz-CPG (100 mM).

-

Nucleophile: L-Phenylalanine amide (H-Phe-NH₂) (120 mM).

-

Enzyme: Thermolysin (suspended solid or immobilized).

-

Solvent: Ethyl Acetate / Tris-HCl Buffer (pH 7.5) biphasic system (50:50).[1]

-

Note: Biphasic systems push the equilibrium toward synthesis by extracting the hydrophobic peptide product into the organic phase.

-

-

Incubation: Shake at 37°C for 24-48 hours.

-

Workup: Separate phases. Wash organic phase with 1M HCl (remove excess nucleophile) and sat. NaHCO₃ (remove unreacted acid). Evaporate to yield dipeptide.

Visualization of Workflows

Diagram 1: Kinetic Resolution Workflow

This diagram illustrates the separation logic based on pH switching.

Caption: Workflow for the enzymatic kinetic resolution of Cbz-cyclopropylglycine ester, utilizing pH-dependent solubility for separation.

Diagram 2: Enzymatic Mechanism (Serine Protease)

Understanding the "Acyl-Enzyme Intermediate" is crucial for troubleshooting hydrolysis vs. coupling.

Caption: Competitive pathway mechanism. Blue solid lines denote the hydrolysis pathway (Resolution); dashed lines denote the coupling pathway.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<40%) | Enzyme inhibition by product or solvent. | Reduce acetone concentration (<10%); Try immobilized Alcalase (CLEA). |

| Low Enantioselectivity (E < 20) | Non-specific hydrolysis; Temperature too high. | Lower temperature to 4°C; Switch to Bacillus licheniformis protease. |

| Emulsion during Workup | Surfactant nature of Cbz-amino acid salts. | Add brine (sat. NaCl); Filter through Celite before separation. |

| Racemization | pH too high during workup. | Avoid pH > 10; Perform extraction rapidly at 4°C. |

References

-

Enzymatic Synthesis of Cyclopropylglycine Deriv

- Source: Organic Process Research & Development (ACS)

- Context: Describes the scale-up of chemo-enzymatic routes for cyclopropyl amines and acids.

-

Link:[Link] (General Journal Landing Page for verification)

-

Kinetic Resolution of Unn

- Source: Journal of the American Chemical Society

- Context: Foundational protocols for acylase and protease-mediated resolution of N-protected amino acids.

-

Link:[Link]

-

Chiral HPLC Separ

- Source: Daicel Chiral Technologies Applic

- Context: Specific mobile phase parameters for separating Cbz-protected enantiomers on AD-H columns.

-

Link:[Link]

-

Cyclopropyl Fragments in Drug Discovery

- Source: Journal of Medicinal Chemistry

- Context: Reviews the structural properties and synthesis of cyclopropyl-containing drugs.

-

Link:[Link]

Sources

Application Note: (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid in Medicinal Chemistry

[1]

Executive Summary

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS: 269406-90-8), commonly referred to as (S)-N-Cbz-Cyclopropylglycine (Cbz-Cpg-OH) , is a critical high-value building block in modern medicinal chemistry.[1] It belongs to the class of Conformationally Restricted Amino Acids (CRAAs) .

Unlike flexible aliphatic amino acids (like Leucine or Valine), the cyclopropyl side chain in this molecule imposes severe torsional constraints on the peptide backbone (

Structural Analysis & Mechanism of Utility

The Cyclopropyl Advantage

The cyclopropyl moiety is not merely a hydrophobic spacer; it is a functional pharmacophore element.

-

The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bond angles of the cyclopropane ring (~60°) compress the external bond angles, favoring ring closure and specific folded conformations in linear peptides. This pre-organizes the molecule into a "bioactive" conformation, reducing the entropy penalty (

) upon binding to a target protein. -

Metabolic Stability: The cyclopropyl group is sterically bulky and electronically unique, often shielding the adjacent peptide bond from rapid hydrolysis by endogenous proteases.

The Cbz (Z) Protection Strategy

The Benzyloxycarbonyl (Cbz or Z) group provides orthogonal protection relative to the standard Boc/Fmoc strategies used in Solid Phase Peptide Synthesis (SPPS).

-

Stability: Stable to TFA (used to remove Boc) and Piperidine (used to remove Fmoc).

-

Removal: Removed via catalytic hydrogenolysis (

/Pd-C), which is neutral and mild, preserving sensitive side chains that might degrade under strong acid/base conditions.

Core Applications

Primary Application: HCV NS3/4A Protease Inhibitors

The most commercially significant application of cyclopropyl-amino acids is in the design of Direct-Acting Antivirals (DAAs) for Hepatitis C.[1]

-

Mechanism: The HCV NS3/4A protease has a shallow, solvent-exposed substrate binding groove. Inhibitors must span the S1-S4 pockets.[1]

-

Role of (S)-Cbz-Cpg-OH:

-

P1 Residue Mimicry: The cyclopropyl group serves as an isostere for the cysteine/threonine side chains found in natural substrates but with enhanced lipophilicity.

-

P2 Capping: In macrocyclic inhibitors (e.g., analogues of Simeprevir or Paritaprevir), the cyclopropyl motif is often fused to the backbone to enforce the macrocyclic ring shape, ensuring the inhibitor "locks" into the active site.

-

Secondary Application: BACE1 and GPCR Ligands[1]

-

BACE1 (Alzheimer's): Used to rigidify the transition-state mimetic core, improving blood-brain barrier (BBB) permeability by reducing the number of rotatable bonds.[1]

-

GPCRs: Used to scan peptide sequences (e.g., Bradykinin or Opioid analogues) to identify the precise bioactive turn conformation (typically

-turns).

Experimental Protocols

Protocol A: Sterically Hindered Coupling

Challenge: The cyclopropyl group at the

Materials:

-

(S)-N-Cbz-Cyclopropylglycine[1]

-

Amine partner (Resin-bound or free amine)[1]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

-

HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive to reduce racemization[1]

-

DIPEA (Diisopropylethylamine)[1]

-

Solvent: Anhydrous DMF[1]

Step-by-Step Procedure:

-

Activation: Dissolve (S)-N-Cbz-Cyclopropylglycine (1.2 equiv) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.2 equiv) and HOAt (1.2 equiv).

-

Add DIPEA (2.5 equiv) and stir for 2 minutes (pre-activation is vital, but do not exceed 5 mins to avoid guanidinium formation).

-

Coupling: Add the pre-activated mixture to the amine component.

-

Incubation: Stir (or shake for SPPS) for 4–6 hours at room temperature. Note: Standard amino acids take 1 hour; the cyclopropyl derivative requires extended time.

-

Monitoring: Monitor via Kaiser test (if solid phase) or LC-MS. If incomplete, perform a "double coupling" (repeat steps 1-5 with fresh reagents).[1]

Protocol B: Orthogonal Deprotection (Cbz Removal)

Context: Removing the Cbz group to expose the free amine for the next coupling step.

Materials:

-

Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk)[1]

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)[1]

-

Hydrogen Source:

balloon or Ammonium Formate (transfer hydrogenation)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate in MeOH (0.05 M). Nitrogen sparge for 5 mins to remove oxygen.

-